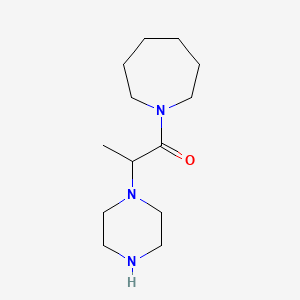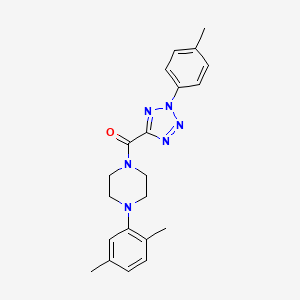
(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a piperazine ring and a tetrazole ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Tetrazole is a class of heterocyclic compounds that contain a five-membered ring with four nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and tetrazole rings would likely impart a certain degree of rigidity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
Research on similar compounds has led to insights into their molecular interactions with biological receptors. For example, a study on cannabinoid receptor antagonists provided valuable information on the molecular interaction of these compounds, offering a foundation for developing unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of new derivatives for antimicrobial activity have been a significant area of research. Patel, Agravat, and Shaikh (2011) investigated the antimicrobial properties of various piperazine derivatives, demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Structural Studies
Structural studies, including crystal and molecular structure analyses, have been conducted to better understand these compounds' characteristics. For instance, Naveen et al. (2015) detailed the synthesis, characterization, and structure of a related compound, emphasizing its crystalline properties and conformation (Naveen et al., 2015).
Synthesis and Characterization of Complexes
Espinal et al. (2008) focused on synthesizing new palladium(II) complexes containing tetradentate-nitrogen donor ligands from similar molecules, highlighting the importance of structural studies through NMR spectroscopy and X-ray crystallography (Espinal et al., 2008).
In Vitro Cytotoxic Activity
The design and synthesis of derivatives have also targeted their in vitro cytotoxic activity against various cancer cell lines. Manasa et al. (2020) developed a library of compounds to study their apoptosis-inducing ability and tubulin polymerization inhibition, identifying specific derivatives with high cytotoxicity (Manasa et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-(4-methylphenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-5-8-18(9-6-15)27-23-20(22-24-27)21(28)26-12-10-25(11-13-26)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQHMXGWFZXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2418594.png)
![2-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2418595.png)
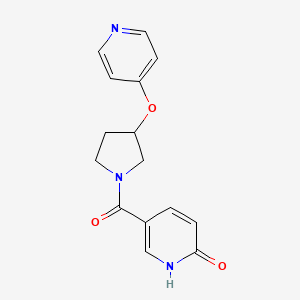
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418597.png)
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418598.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)
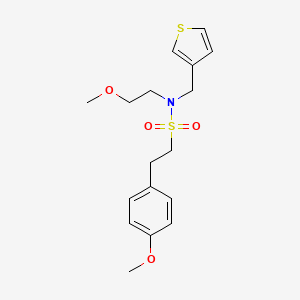
![3,4-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2418604.png)
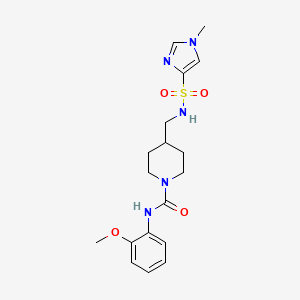

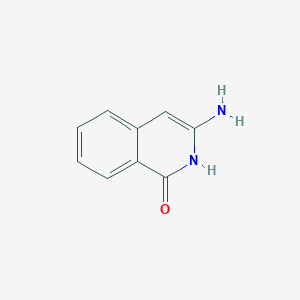

![3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2418614.png)
